N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
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Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research into similar compounds often involves their synthesis and characterization, exploring their physical and chemical properties. For example, studies on novel benzamides and their metal complexes have been conducted, detailing their synthesis, structural determination through spectral data, and evaluation for in vitro antibacterial activity against various bacterial strains. These studies suggest that similar compounds could be synthesized and characterized to explore their bioactive properties and potential applications in medicinal chemistry (Khatiwora et al., 2013).
Bioactivity Studies
The bioactivity of related compounds, including their antimicrobial and anti-inflammatory properties, has been a focus of research. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown promising cyclooxygenase inhibitory, analgesic, and anti-inflammatory activities. These findings highlight the potential of exploring similar compounds for their bioactivity, offering insights into their therapeutic applications (Abu‐Hashem et al., 2020).
Enzyme Interaction Studies
Investigating the interaction of compounds with enzymes, such as cytochrome P450 enzymes, provides valuable information on their metabolic pathways and potential drug interactions. Studies on the oxidative metabolism of novel antidepressants have identified key enzymes involved in their metabolism, which could inform the pharmacokinetic profiling and safety evaluation of similar compounds (Hvenegaard et al., 2012).
Electrooxidative Cyclization
Electrooxidative methods have been applied in the synthesis of novel oxazinane and oxazolidine derivatives, highlighting a synthetic strategy that could be applicable to the synthesis and functionalization of the compound . This approach demonstrates the versatility of electrochemical methods in synthesizing complex heterocycles, which could be relevant for the development of pharmacologically active compounds (Okimoto et al., 2012).
Molecular Modeling and Drug Design
The design and synthesis of novel compounds for therapeutic applications often involve computational tools for predicting their biological activity and optimizing their properties. Studies on new analogs of known ligands, with adjustments to their lipophilicity and polar functionality for improved pharmacokinetic profiles, showcase the integration of molecular modeling in drug discovery processes. These approaches could be applied to the design and development of new drugs based on the compound of interest (Abate et al., 2011).
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-29-20-8-4-2-6-18(20)24(12-13-24)22(28)25-16-17-10-14-27(15-11-17)23-26-19-7-3-5-9-21(19)30-23/h2-9,17H,10-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKSBFPPGLOSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.